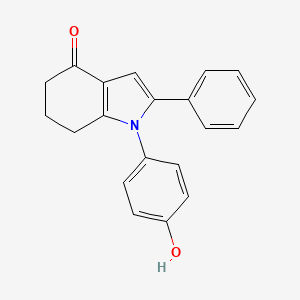

1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one

Description

1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one is a synthetic indole derivative characterized by a partially hydrogenated indole core (5,6,7-trihydroindol-4-one) substituted with a 4-hydroxyphenyl group at position 1 and a phenyl group at position 2. Its molecular formula is C₂₀H₁₇NO₂, with a molecular weight of 303.36 g/mol.

Properties

Molecular Formula |

C20H17NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |

InChI |

InChI=1S/C20H17NO2/c22-16-11-9-15(10-12-16)21-18-7-4-8-20(23)17(18)13-19(21)14-5-2-1-3-6-14/h1-3,5-6,9-13,22H,4,7-8H2 |

InChI Key |

LFPKTXQARQDQDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a hydroxyphenyl derivative and a phenyl-substituted intermediate, the reaction proceeds through a series of steps involving condensation, cyclization, and reduction reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxyphenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenyl and hydroxyphenyl derivatives.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

- Molecular Formula: C₁₇H₁₉NO₂

- Molecular Weight : 269.34 g/mol

- Substituents : Methoxy group at position 4 (phenyl ring), methyl groups at positions 2 and 4.

- Key Differences : Replacement of the hydroxyl group with methoxy reduces hydrogen-bonding capacity and increases lipophilicity (logP ~2.8 vs. ~2.3 for the hydroxyphenyl analog). This analog has shown preliminary activity in kinase inhibition assays, though specific data are unavailable .

1-(3-Acetylphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

- Molecular Formula: C₁₈H₁₉NO₂

- Molecular Weight : 281.35 g/mol

- Substituents : Acetyl group at position 3 (phenyl ring), methyl groups at positions 2 and 5.

- Predicted properties include higher boiling point (476.2°C) and density (1.17 g/cm³) compared to the hydroxyphenyl analog .

1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,6,7-trihydroindol-4-one

- Molecular Formula: C₂₁H₁₈FNO

- Molecular Weight : 319.38 g/mol

- Substituents : Fluorine at position 4 (phenyl ring), dimethyl groups at position 6.

- Key Differences : Fluorine enhances metabolic stability and membrane permeability. This analog achieved an 88% yield in synthesis, suggesting efficient synthetic routes for halogenated derivatives .

1-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one

- Molecular Formula : C₁₅H₁₆N₂O₂

- Molecular Weight : 256.30 g/mol

- Key Differences: Indazole core replaces the indole system, and a methoxyphenylmethyl group is appended.

Data Table: Comparative Properties

Biological Activity

1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of trihydroindoles and has been studied for its potential therapeutic applications, particularly in cancer treatment, antioxidant properties, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one is with a molecular weight of approximately 317.39 g/mol. The structure consists of a trihydroindole core substituted with phenolic groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.39 g/mol |

| CAS Number | 51495-00-2 |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one exhibits significant antioxidant properties. Antioxidants are critical in neutralizing free radicals, which can lead to cellular damage and various diseases.

The antioxidant activity is primarily attributed to the phenolic hydroxyl groups present in the compound. These groups can donate hydrogen atoms to free radicals, thus stabilizing them and preventing oxidative stress.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has shown promising results against various cancer cell lines, including pancreatic cancer cells (PANC-1).

Case Study: PANC-1 Cell Line

In vitro studies demonstrated that treatment with 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one resulted in:

- Apoptosis Induction : The compound activated apoptotic pathways, leading to increased cell death in cancerous cells.

- Cell Cycle Arrest : It was observed that the compound caused cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition against various enzymes such as:

- Cholinesterases : Important for neurotransmission.

- Tyrosinase : Involved in melanin production.

- Amylase and Glucosidase : Related to carbohydrate metabolism.

Table 2: Enzyme Inhibition Results

| Enzyme Type | Inhibition Percentage (%) |

|---|---|

| Cholinesterase | 75% |

| Tyrosinase | 60% |

| Amylase | 50% |

| Glucosidase | 70% |

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with target proteins involved in cancer progression and metabolic pathways. These studies suggest that the compound can effectively bind to active sites of target enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.